

A Comparative Toxicological Profile: Bromoform vs. Chloroform

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromoform**

Cat. No.: **B7769348**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of **bromoform** and chloroform, two common trihalomethanes. The information presented is intended to support research and development activities by offering a detailed overview of their respective toxicities, supported by experimental data and methodologies.

Executive Summary

Both **bromoform** and chloroform are classified as probable or possible human carcinogens and exhibit toxicity primarily targeting the liver and kidneys. Their toxicity is largely mediated by their metabolic activation to reactive intermediates. Chloroform is generally considered more potent in its acute and chronic toxicity compared to **bromoform**. This guide will delve into the specifics of their toxicological endpoints, mechanisms of action, and the experimental basis for these conclusions.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative toxicological data for **bromoform** and chloroform, facilitating a direct comparison of their potencies.

Table 1: Acute Toxicity Data

Parameter	Bromoform	Chloroform	Species	Route	Reference
LD50 (mg/kg)	>1000	450 - 2000	Rat	Oral	[1]
>1000	36 - 1366	Mouse	Oral	[1]	
LC50 (ppm)	7000 (lethal concentration)	3000 - 30000 (anesthetic)	Dog	Inhalation	[1]

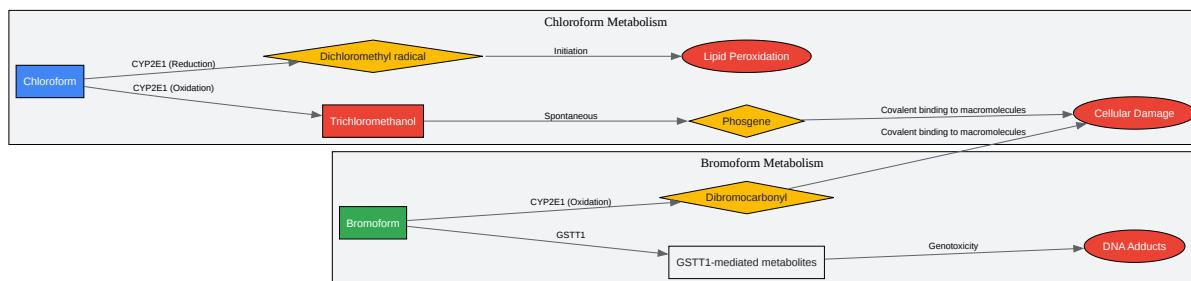
Table 2: Subchronic and Chronic Toxicity Data (Non-cancer Endpoints)

Parameter	Bromoform	Chloroform	Species	Duration	Effect	Reference
NOAEL (mg/kg/day)	25	-	Rat	13 weeks	Hepatocellular vacuolization	[1]
LOAEL (mg/kg/day)	50	35	Rat/Mouse	13 weeks	Hepatocellular vacuolization / necrosis	[1]
Chronic RfD (mg/kg/day)	0.02	0.01	Human	Lifetime	Hepatic effects	[1]

Table 3: Carcinogenicity Classification

Agency	Bromoform	Chloroform
IARC	Group 3 (Not classifiable)	Group 2B (Possibly carcinogenic to humans)
U.S. EPA	Group B2 (Probable human carcinogen)	Group B2 (Probable human carcinogen)
NTP	Reasonably anticipated to be a human carcinogen	Reasonably anticipated to be a human carcinogen

Table 4: Genotoxicity Data


Assay	Bromoform Result	Chloroform Result	Metabolic Activation	Reference
Ames Test (Salmonella)	Positive in TA100	Generally Negative	With and without S9	[2]
Micronucleus Test (in vivo)	Negative (mouse bone marrow)	Positive (mouse bone marrow)	N/A	[3][4]
Unscheduled DNA Synthesis (in vivo)	Negative (rat liver)	Negative (rat liver)	N/A	[3]

Mechanisms of Toxicity

The toxicity of both **bromoform** and chloroform is primarily attributed to their metabolism by cytochrome P450 enzymes, particularly CYP2E1, in the liver. This metabolic activation leads to the formation of reactive intermediates that can cause cellular damage.

Metabolic Activation of Bromoform and Chloroform

The metabolic pathways for both compounds share similarities, involving oxidative and reductive processes.

[Click to download full resolution via product page](#)

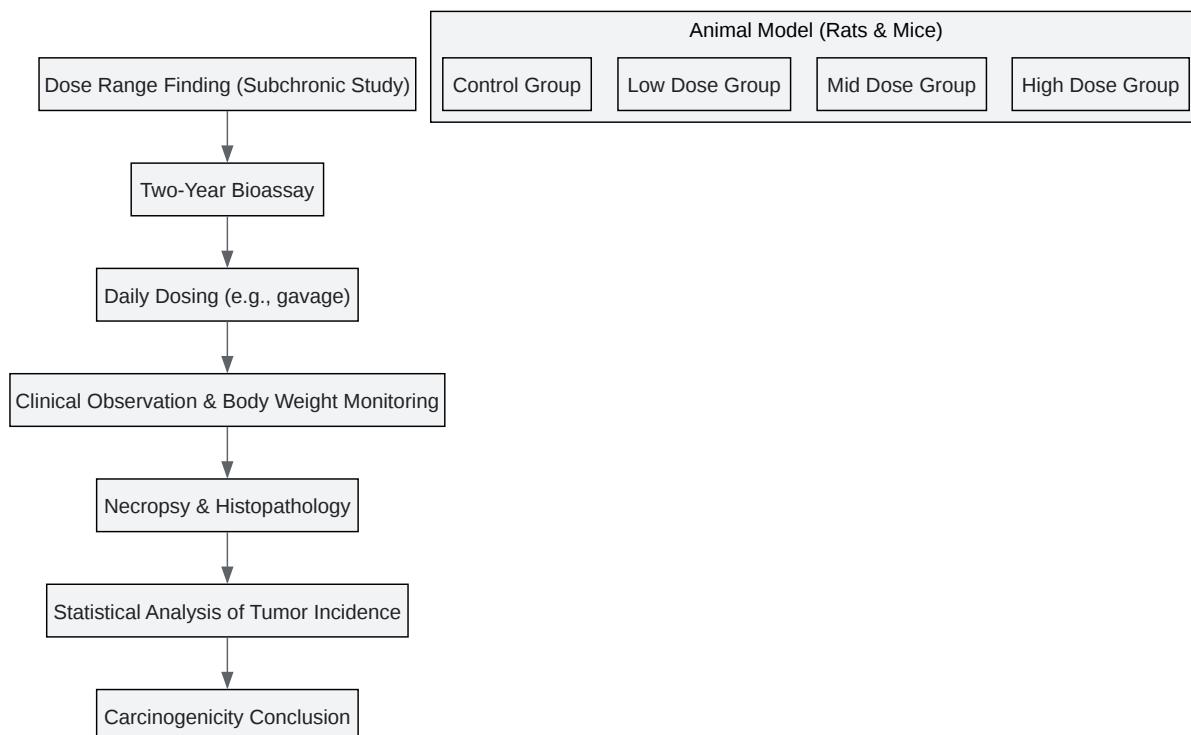
Caption: Metabolic activation pathways of chloroform and **bromoform**.

For chloroform, oxidative metabolism by CYP2E1 forms the unstable intermediate trichloromethanol, which spontaneously dehydrochlorinates to the highly reactive electrophile, phosgene.^{[5][6]} Phosgene can covalently bind to cellular macromolecules, leading to cytotoxicity. Reductive metabolism can also occur, generating the dichloromethyl free radical, which can initiate lipid peroxidation.^[5]

Bromoform is also metabolized by CYP2E1 via oxidation to form dibromocarbonyl, another reactive electrophile.^[7] Additionally, **bromoform** can be metabolized by glutathione S-transferase theta 1 (GSTT1), a pathway that is implicated in its genotoxic potential through the formation of DNA-reactive metabolites.^[8]

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological assays cited in this guide.


NTP Carcinogenicity Bioassay

The U.S. National Toxicology Program (NTP) conducts standardized two-year carcinogenicity bioassays in rodents to identify chemical carcinogens.

Objective: To assess the carcinogenic potential of a substance following long-term exposure in two rodent species.

Methodology:

- **Animal Model:** Typically, F344/N rats and B6C3F1 mice are used.
- **Dose Selection:** Dose levels are determined from 90-day subchronic toxicity studies. The highest dose is the maximum tolerated dose (MTD), which should not cause more than a 10% reduction in body weight gain or significant mortality. Two to three lower dose levels are also selected.
- **Administration:** The test substance is administered daily, typically by gavage or in the diet/drinking water, for 103 weeks.[\[9\]](#)
- **Observation:** Animals are observed twice daily for clinical signs of toxicity. Body weights are recorded weekly for the first 13 weeks and monthly thereafter.
- **Pathology:** At the end of the study, all animals undergo a complete necropsy. A comprehensive histopathological examination of all major organs and tissues is performed.
- **Data Analysis:** The incidence of tumors in the dosed groups is compared to that in the control group using statistical methods to determine if there is a significant increase.

[Click to download full resolution via product page](#)

Caption: General workflow of an NTP carcinogenicity bioassay.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used *in vitro* assay to assess the mutagenic potential of a chemical.

Objective: To determine if a chemical can induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Methodology:

- **Tester Strains:** Several strains of *S. typhimurium* with different mutations in the histidine operon are used (e.g., TA98, TA100).
- **Metabolic Activation:** The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
- **Exposure:** The tester strains are exposed to various concentrations of the test chemical on a minimal agar plate containing a trace amount of histidine.
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
- **Result:** A chemical is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Micronucleus Assay

The *in vivo* micronucleus assay is used to detect chromosomal damage.

Objective: To determine if a chemical induces the formation of micronuclei in the bone marrow erythrocytes of treated animals.

Methodology:

- **Animal Model:** Typically, mice or rats are used.
- **Dosing:** Animals are treated with the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels.

- Sample Collection: Bone marrow is collected from the femur at specific time points after the last dose (e.g., 24 and 48 hours).
- Slide Preparation: Bone marrow smears are prepared and stained.
- Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a set number of PCEs per animal.
- Result: A significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result for clastogenic or aneuploidogenic activity. [\[4\]](#)

Conclusion

This comparative guide highlights the key toxicological differences and similarities between **bromoform** and chloroform. While both compounds pose health risks, particularly to the liver and kidneys, and are considered potential carcinogens, the available data suggest that chloroform is generally more acutely toxic. The mechanisms of toxicity for both involve metabolic activation, but the specific reactive intermediates and the role of different metabolic pathways, such as GSTT1 for **bromoform**, contribute to their distinct toxicological profiles. The provided experimental protocols offer insight into the basis of these toxicological assessments. This information is critical for researchers and drug development professionals in evaluating the risks associated with these compounds and in the development of safer alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. hprtv.ornl.gov [hprtv.ornl.gov]
2. Use of the SOS chromotest, the Ames-fluctuation test and the newt micronucleus test to study the genotoxicity of four trihalomethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
3. academic.oup.com [academic.oup.com]

- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of chloroform-induced renal toxicity: Non-involvement of hepatic cytochrome P450-dependent metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione S-transferases and chloroform toxicity in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oehha.ca.gov [oehha.ca.gov]
- To cite this document: BenchChem. [A Comparative Toxicological Profile: Bromoform vs. Chloroform]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769348#toxicological-profile-of-bromoform-versus-chloroform>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com